molecular formula C14H11NO3S2 B2857953 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 850021-31-7

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Cat. No.: B2857953
CAS No.: 850021-31-7
M. Wt: 305.37
InChI Key: ZUIWWPHNRQACTL-UHFFFAOYSA-N
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Description

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core substituted with a carboxylic acid group at position 2 and a sulfanylmethyl-linked 4-methylthiazole moiety at position 2. The benzofuran scaffold is known for its pharmacological relevance, often associated with anti-inflammatory, antimicrobial, and anticancer activities . The thiazole ring, a common pharmacophore, may enhance binding affinity to biological targets due to its nitrogen and sulfur heteroatoms .

Properties

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c1-8-6-19-14(15-8)20-7-10-9-4-2-3-5-11(9)18-12(10)13(16)17/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIWWPHNRQACTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=C(OC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with various targets in the body, leading to different biological outcomes. The specific mode of action would depend on the exact biological activity exhibited by this compound.

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems. The specific pathways affected would depend on the exact biological activity exhibited by this compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities. The specific effects would depend on the exact biological activity exhibited by this compound.

Biological Activity

3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H11N1O2S2
  • Molecular Weight : 273.35 g/mol

This compound features a benzofuran core substituted with a thiazole moiety, which is known for its biological relevance.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and benzofuran derivatives exhibit antimicrobial properties. For instance, a study highlighted the synthesis of various thiazole derivatives and their evaluation against bacterial strains, showing promising results in inhibiting growth at low concentrations .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL

Anticancer Potential

Research has also explored the anticancer potential of related compounds. A notable study demonstrated that benzofuran derivatives could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, including the PI3K/Akt pathway . The compound's ability to inhibit cell proliferation was assessed using MTT assays.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.0

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in malignant cells.
  • Modulation of Gene Expression : It may influence the expression of genes associated with cell cycle regulation and apoptosis.

Study on Antidiabetic Effects

A recent investigation into the antidiabetic effects of thiazole derivatives included this compound. The study revealed that the compound improved glucose uptake in insulin-resistant cells through activation of the AMPK pathway .

Toxicological Assessments

Toxicological evaluations have shown that while the compound displays significant biological activities, it also necessitates careful assessment regarding its safety profile. In animal models, doses were administered to evaluate systemic toxicity and organ-specific effects, revealing no significant adverse effects at therapeutic doses .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-derived reactions:

Amidation Reactions

Reaction with primary/secondary amines forms bioactively relevant amides:

  • Example :
    \text{3 4 Methyl 1 3 thiazol 2 yl sulfanyl methyl}-1-benzofuran-2-carboxylicacid}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{Amide derivatives}

    • Conditions : Ethylenediamine (EDC), hydroxybenzotriazole (HOBt), DMF, 24 h.

    • Applications : Antimicrobial and anticancer derivatives .

Esterification

Reaction with alcohols under acidic catalysis:

  • Example :
    Acid+CH3OHH2SO4Methyl ester\text{Acid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl ester}

    • Yield : 85–92% .

    • Use : Intermediate for further functionalization .

Reactivity of the Thioether Linkage

The sulfanyl-methyl (-SCH₂-) bridge exhibits nucleophilic substitution and oxidation:

Oxidation to Sulfone

  • Conditions : H₂O₂/AcOH, 60°C, 6 h.

  • Product : 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfonyl]methyl}-1-benzofuran-2-carboxylic acid.

    • Impact : Enhanced polarity and hydrogen-bonding capacity .

Alkylation/Cross-Coupling

  • Example : Suzuki coupling with aryl boronic acids:
    Thioether+Ar B OH 2Pd PPh3 4Biaryl derivatives\text{Thioether}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl derivatives}

    • Yield : 65–78% .

Cyclization Reactions

The benzofuran-thiazole hybrid participates in heterocycle-forming reactions:

Table 2: Cyclization Pathways

ReagentsConditionsProductApplicationReference
NH₂NH₂·H₂OEthanol, reflux, 8 h1,3,4-Thiadiazole-fused benzofuranAnticonvulsant agents
CS₂/KOH85% KOH, 0°C–5°C, 5 hThiadiazolo[3,4-b]benzofuranCytotoxic agents

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

  • Anticancer : EC₅₀ = 10.28 μM against HepG2 cells via tubulin inhibition .

  • Antimicrobial : MIC = 4 μg/mL against Staphylococcus aureus .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (DSC).

  • Photodegradation : Forms benzofuran quinone under UV light (λ = 254 nm) .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Biological Notes
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid C₁₄H₁₁NO₃S₂ 305.37 4-Methylthiazole, sulfanylmethyl Not reported Structural similarity to AB4/AB5
3-{[(Furan-2-ylmethyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid C₁₅H₁₂O₄S 288.32 Furanmethyl Not reported No activity data
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid C₁₇H₁₃NO₃S 311.36 Methoxyphenyl-thiazole Not reported Higher solubility potential
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Methylthiazole 139.5–140 High crystallinity

Research Findings and Implications

  • Structural Flexibility : The sulfanylmethyl bridge allows for modular substitution, enabling tuning of electronic and steric properties.
  • Thiazole vs. Furan/Phenyl : Thiazole-containing analogs may exhibit stronger hydrogen-bonding capabilities compared to furan or phenyl derivatives, enhancing target engagement .
  • Biological Potential: While direct data are lacking, benzofuran-thiazole hybrids are implicated in antimicrobial and anticancer research, suggesting avenues for further study .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid?

The synthesis typically involves multi-step strategies:

  • Cascade [3,3]-sigmatropic rearrangement : Used to construct the benzofuran core, followed by functionalization of the thiazole-sulfanyl moiety (e.g., via nucleophilic substitution or coupling reactions) .
  • Alkaline hydrolysis : For derivatives with ester groups, hydrolysis under basic conditions yields the carboxylic acid functionality, as seen in structurally analogous benzofuran-thiazole hybrids .
  • Optimization of reaction conditions : Temperature, solvent polarity, and catalyst selection (e.g., NaH in THF) are critical for achieving high yields and purity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions (e.g., O–H⋯O hydrogen bonds in the crystal lattice) .
  • NMR spectroscopy : Confirms regiochemistry of the benzofuran and thiazole substituents (e.g., 1^1H and 13^{13}C NMR for methyl and sulfanyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with labile functional groups .

Q. What biological activities are associated with benzofuran-thiazole hybrids?

While direct data on this compound is limited, structurally related analogs exhibit:

  • Antimicrobial and anticancer properties : Attributed to the thiazole ring’s ability to interact with enzyme active sites (e.g., sulfonamide derivatives targeting dihydropteroate synthase) .
  • Neuroprotective effects : Benzofuran cores in similar compounds modulate oxidative stress pathways .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields while minimizing side reactions?

Methodological considerations:

  • Stepwise purification : Intermediate isolation via column chromatography or recrystallization reduces carryover impurities .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity in sulfanyl-methyl bond formation .
  • In-situ monitoring : Techniques like TLC or HPLC-MS track reaction progress and identify byproducts early .

Q. How to address contradictions in reported biological activity data for this compound?

Strategies include:

  • Standardized assay conditions : Control variables like cell line selection, solvent (DMSO vs. aqueous buffers), and incubation time to reduce variability .
  • Metabolic stability studies : Assess degradation pathways (e.g., organic compound degradation in wastewater matrices) to explain inconsistent bioactivity .
  • Comparative studies : Benchmark against structurally defined analogs (e.g., methyl benzoate derivatives) to isolate structure-activity relationships .

Q. What experimental designs mitigate limitations in crystal structure determination (e.g., polymorphism)?

Advanced approaches:

  • Polymorph screening : Crystallize under varied conditions (solvent, temperature) to capture different packing modes .
  • Hydrogen-bond analysis : Use Hirshfeld surface calculations to quantify intermolecular interactions influencing lattice stability .
  • Synchrotron radiation : High-resolution X-ray data resolves ambiguities in electron density maps for flexible substituents .

Q. How to design stability studies for this compound under physiological or storage conditions?

Protocols involve:

  • Accelerated degradation tests : Expose the compound to elevated temperatures, UV light, or hydrolytic conditions (pH 1–13) to identify degradation products .
  • Stabilization methods : Continuous cooling (4°C) and inert atmospheres (N2_2) minimize organic degradation observed in prolonged experiments .
  • Analytical validation : Pair LC-MS with stability-indicating assays to quantify intact compound vs. degradants .

Q. What computational tools predict the reactivity of the sulfanyl-methyl linker in this compound?

  • DFT calculations : Model bond dissociation energies (BDEs) for the C–S bond to assess susceptibility to hydrolysis or oxidation .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to guide functionalization strategies .

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